Cas no 187242-97-3 (2-cyano-6-methyl-3-Pyridinecarboxylic acid)

2-Cyano-6-methyl-3-pyridinecarboxylic acid is a versatile pyridine derivative with applications in pharmaceutical and agrochemical synthesis. Its structure, featuring both cyano and carboxylic acid functional groups, makes it a valuable intermediate for constructing heterocyclic compounds. The methyl substitution at the 6-position enhances its reactivity in selective transformations, while the carboxylic acid group allows for further derivatization via esterification or amidation. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic properties. Its high purity and stability under standard conditions ensure reliable performance in synthetic workflows.
2-cyano-6-methyl-3-Pyridinecarboxylic acid structure
187242-97-3 structure
Product Name:2-cyano-6-methyl-3-Pyridinecarboxylic acid
CAS No:187242-97-3
MF:C8H6N2O2
MW:162.145441532135
CID:1108250
Update Time:2025-06-22

2-cyano-6-methyl-3-Pyridinecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-6-methyl-3-Pyridinecarboxylic acid
    • 3-Pyridinecarboxylic acid, 2-cyano-6-methyl-
    • 2-Cyano-6-methylnicotinic acid
    • Inchi: 1S/C8H6N2O2/c1-5-2-3-6(8(11)12)7(4-9)10-5/h2-3H,1H3,(H,11,12)
    • InChI Key: GKAVBSKAGZSLGD-UHFFFAOYSA-N
    • SMILES: C1(C#N)=NC(C)=CC=C1C(O)=O

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 403.2±45.0 °C(Predicted)
  • pka: 2.58±0.10(Predicted)

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Additional information on 2-cyano-6-methyl-3-Pyridinecarboxylic acid

Introduction to 2-cyano-6-methyl-3-Pyridinecarboxylic acid (CAS No. 187242-97-3)

2-cyano-6-methyl-3-Pyridinecarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 187242-97-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic carboxylic acid derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound features a pyridine core substituted with a cyano group at the 2-position and a methyl group at the 6-position, alongside a carboxylic acid functional group at the 3-position. Such structural attributes make it a valuable scaffold for designing novel bioactive molecules.

The pyridine moiety is a cornerstone in drug discovery, owing to its prevalence in numerous pharmacologically active agents. Its aromaticity and ability to engage in hydrogen bonding interactions make it an ideal candidate for modulating biological targets. In particular, 2-cyano-6-methyl-3-Pyridinecarboxylic acid leverages these properties, offering a platform for further derivatization to achieve specific pharmacological effects. The cyano group introduces electrophilicity, facilitating reactions such as nucleophilic addition, while the carboxylic acid moiety allows for salt formation and interaction with anionic biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of pyridinecarboxylic acid derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that substituents at the 2- and 6-positions of the pyridine ring can significantly influence binding affinity and selectivity towards enzymes and receptors. The presence of both a cyano and methyl group in 2-cyano-6-methyl-3-Pyridinecarboxylic acid creates a unique balance of electronic and steric properties, which may enhance its interaction with biological targets. This compound has been explored as a precursor in synthesizing inhibitors targeting metabolic pathways implicated in diseases such as diabetes and cancer.

One of the most compelling aspects of 2-cyano-6-methyl-3-Pyridinecarboxylic acid is its utility as an intermediate in multi-step synthetic routes. Researchers have utilized this compound to construct more complex molecules by introducing additional functional groups or appending biomolecules. For example, its carboxylate functionality can be coupled with amine groups via esterification or amide bond formation, enabling the creation of peptidomimetics or protease inhibitors. Similarly, the cyano group can undergo reduction to form an amine or participate in condensation reactions to yield heterocyclic frameworks.

The pharmaceutical industry has shown particular interest in pyridine derivatives due to their broad spectrum of biological activities. 2-cyano-6-methyl-3-Pyridinecarboxylic acid has been investigated for its potential role in developing treatments for neurological disorders, where pyridine-based compounds often exhibit neuroprotective or antipsychotic properties. Additionally, its structural motif is reminiscent of natural products known for their antimicrobial and anti-inflammatory effects, suggesting further therapeutic applications.

In terms of synthetic methodologies, 2-cyano-6-methyl-3-Pyridinecarboxylic acid can be synthesized through various routes, including cyclization of malonic esters or condensation reactions involving cyanoacetic derivatives. Advances in catalytic systems have enabled more efficient and sustainable production methods, reducing waste and improving yields. These innovations align with the growing emphasis on green chemistry principles within the pharmaceutical sector.

The compound's solubility profile also plays a critical role in its pharmaceutical applicability. While 2-cyano-6-methyl-3-Pyridinecarboxylic acid exhibits moderate solubility in polar organic solvents, modifications such as salt formation can enhance water solubility, facilitating formulation development for oral or injectable therapies. Such considerations are essential for ensuring bioavailability and therapeutic efficacy.

Emerging research trends indicate that pyridinecarboxylate derivatives are being increasingly explored for their role in modulating immune responses and inflammation. Preclinical studies have suggested that compounds structurally related to 2-cyano-6-methyl-3-Pyridinecarboxylic acid may interact with cytokine pathways or receptor tyrosine kinases, offering novel approaches to treating autoimmune diseases or chronic inflammation.

Another area of interest is the use of computational chemistry to predict binding affinities and optimize lead structures derived from 2-cyano-6-methyl-3-Pyridinecarboxylic acid. Molecular docking simulations have been employed to identify potential binding pockets on target proteins, guiding medicinal chemists toward rational design strategies. This integration of computational tools with experimental synthesis has accelerated the discovery pipeline for new drug candidates.

The versatility of 2-cyano-6-methyl-3-Pyridinecarboxylic acid extends beyond pharmaceutical applications; it has also been utilized in agrochemical research as a precursor for herbicides or fungicides targeting pathogenic fungi. The pyridine scaffold's ability to disrupt essential enzymatic pathways in microorganisms makes it a valuable building block for developing crop protection agents.

In conclusion, 2-cyano-6-methyl-3-Pyridinecarboxylic acid (CAS No. 187242-97-3) represents a promising compound with diverse applications across multiple domains of chemistry and biology. Its unique structural features—combining a pyridine core with functional groups such as cyano and carboxylate—make it an excellent scaffold for drug discovery and material science innovation. As research continues to uncover new therapeutic targets and synthetic methodologies, the significance of this compound is expected to grow further, solidifying its role as a key intermediate in modern chemical synthesis.

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